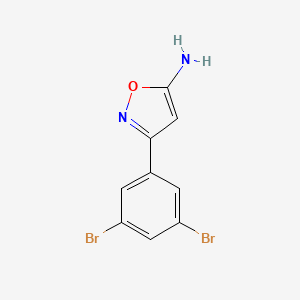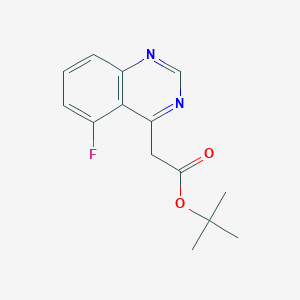![molecular formula C13H10Br2S2 B13708234 Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)
Bis[(2-bromophenyl)thio]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-bromophenyl)thio]methane is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a central methylene group via sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis[(2-bromophenyl)thio]methane can be synthesized through a general procedure involving the reaction of thiols or arenes with nitromethane in the presence of scandium triflate (Sc(OTf)3) and lithium perchlorate (LiClO4) as catalysts. The reaction is typically carried out under a nitrogen atmosphere with dry solvents and anhydrous conditions . The mixture is stirred at room temperature (25°C) for about 8 hours, and the product is purified using flash column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general synthetic route described above can be scaled up for industrial applications. The use of commercially available reagents and standard purification techniques makes this process feasible for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2-bromophenyl)thio]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[(2-bromophenyl)thio]methane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of bis[(2-bromophenyl)thio]methane involves its interaction with molecular targets through its sulfur and bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo oxidation and reduction reactions suggests potential redox activity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[(4-bromophenyl)thio]methane: Similar structure but with bromine atoms at the para position.
Bis[(2-chlorophenyl)thio]methane: Chlorine atoms instead of bromine.
Bis[(2-ethylphenyl)thio]methane: Ethyl groups instead of bromine.
Uniqueness
The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate for synthesizing a wide range of derivatives .
Propriétés
Formule moléculaire |
C13H10Br2S2 |
|---|---|
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
1-bromo-2-[(2-bromophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H10Br2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2 |
Clé InChI |
UMKGMUVWPMAGLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)SCSC2=CC=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)





![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)

